molecular formula C17H17Cl2NO3 B3585531 2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide

Cat. No.: B3585531
M. Wt: 354.2 g/mol
InChI Key: SEJSEKUCJOGMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a propan-2-yloxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This can be synthesized through the chlorination of phenol.

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with 4-propan-2-yloxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amide groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary amines or alcohols.

    Substitution: Products may include halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide depends on its specific application. For example, if it exhibits herbicidal activity, it may inhibit specific enzymes or disrupt cellular processes in plants. If it has medicinal properties, it may interact with molecular targets such as receptors or enzymes, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.

    N-(4-propan-2-yloxyphenyl)acetamide: A compound with a similar acetamide structure but lacking the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the combination of its dichlorophenoxy and propan-2-yloxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-11(2)23-14-6-4-13(5-7-14)20-17(21)10-22-16-8-3-12(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJSEKUCJOGMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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